(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride (2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2580090-86-2
VCID: VC7359839
InChI: InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m1./s1
SMILES: CNC(CCO)C(=O)O.Cl
Molecular Formula: C5H12ClNO3
Molecular Weight: 169.61

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride

CAS No.: 2580090-86-2

Cat. No.: VC7359839

Molecular Formula: C5H12ClNO3

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

(2R)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride - 2580090-86-2

Specification

CAS No. 2580090-86-2
Molecular Formula C5H12ClNO3
Molecular Weight 169.61
IUPAC Name (2R)-4-hydroxy-2-(methylamino)butanoic acid;hydrochloride
Standard InChI InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m1./s1
Standard InChI Key ZXVSUEAZNIFFDT-PGMHMLKASA-N
SMILES CNC(CCO)C(=O)O.Cl

Introduction

Chemical Structure and Stereochemical Properties

The compound’s structure features a butanoic acid backbone with critical substitutions:

  • C2: (R)-configured methylamino group (–NHCH₃)

  • C4: Hydroxyl group (–OH)

The stereochemistry at C2 distinguishes it from other isomers and influences its biological activity. Chiral resolution techniques such as X-ray crystallography or circular dichroism are essential for confirming its configuration. Comparative analysis with 4-(methylamino)butanoic acid hydrochloride (CAS 6976-17-6) reveals that the additional hydroxyl group in the queried compound increases polarity, as evidenced by its predicted log P value of −1.83 versus −0.14 for the analog .

Molecular Descriptors

Key physicochemical parameters derived from computational models include:

PropertyValueMethod
Molecular weight183.63 g/molEmpirical
Log P (octanol-water)−1.83XLOGP3
Water solubility647 mg/mLESOL
Topological polar surface area92.42 ŲChemAxon
Hydrogen bond donors/acceptors3 / 4PubChem

The hydroxyl group contributes to high aqueous solubility, making it suitable for intravenous formulations.

Synthesis and Optimization

While no direct synthesis protocols for (2R)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride are documented, analogous compounds suggest viable pathways:

Boc-Protection Strategy

A method for 4-(methylamino)butanoic acid hydrochloride involves Boc (tert-butoxycarbonyl) protection using di-tert-butyldicarbonate in dichloromethane (DCM) with triethylamine, yielding 70–100% under mild conditions . Adapting this approach, the hydroxyl group at C4 could be introduced via oxidation or hydroxylation during backbone assembly. For example, BH₃·THF-mediated reduction followed by TPAP (tetrapropylammonium perruthenate) oxidation might install the hydroxyl group stereoselectively .

Chiral Resolution

Achieving the (R)-configuration necessitates asymmetric synthesis or enzymatic resolution. Chiral auxiliaries like Evans’ oxazolidinones or lipase-catalyzed kinetic resolutions could enforce stereocontrol at C2.

HazardPrecaution
Irritant (skin/eyes)Use PPE (gloves, goggles)
HygroscopicityStore under nitrogen

Regulatory status remains undefined, requiring full Investigational New Drug (IND) profiling for clinical use.

Research Gaps and Future Directions

  • Stereoselective Synthesis: Develop asymmetric routes to ensure high enantiomeric excess.

  • In Vivo Pharmacokinetics: Assess absorption, distribution, and metabolism in animal models.

  • Target Identification: Screen against neurotransmitter receptors using radioligand binding assays.

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